BI-4924

PHGDH inhibition Enzymatic assay Potency comparison

BI-4924 is a picomolar (IC50=3 nM) NADH/NAD+-competitive PHGDH inhibitor with exceptional selectivity—engaging only 2 of 31 dehydrogenases. Unlike weaker alternatives (NCT-503: 2.5 μM; PKUMDL-WQ-2101: 34.8 μM), its intracellular trapping sustains serine biosynthesis blockade for 72h (cellular IC50=2.2 μM). Ideal for target validation, cofactor binding studies, and as a reference standard. Choose BI-4924 for unmatched potency and selectivity to ensure experimental reproducibility.

Molecular Formula C21H20Cl2N2O6S
Molecular Weight 499.359
CAS No. 2244452-09-1
Cat. No. B606087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBI-4924
CAS2244452-09-1
SynonymsBI-4924;  BI 4924;  BI4924; 
Molecular FormulaC21H20Cl2N2O6S
Molecular Weight499.359
Structural Identifiers
SMILESO=C(O)CS(=O)(C1=CC=C([C@H](NC(C(N2C)=CC3=C2C=C(C)C(Cl)=C3Cl)=O)CO)C=C1)=O
InChIInChI=1S/C21H20Cl2N2O6S/c1-11-7-16-14(20(23)19(11)22)8-17(25(16)2)21(29)24-15(9-26)12-3-5-13(6-4-12)32(30,31)10-18(27)28/h3-8,15,26H,9-10H2,1-2H3,(H,24,29)(H,27,28)/t15-/m1/s1
InChIKeyCJEJFFCPVBZSIE-OAHLLOKOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BI-4924 (CAS:2244452-09-1): A Potent, Selective PHGDH Inhibitor for Serine Biosynthesis Research and Metabolic Studies


BI-4924 (CAS:2244452-09-1) is a highly potent and selective, NADH/NAD+–competitive inhibitor of human phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine biosynthesis pathway [1]. It is a lipophilic small molecule with high plasma protein binding and demonstrates excellent microsomal and hepatocytic stability [2]. BI-4924 was discovered through fragment-based screening and optimized with structure-based drug design, leading to a single-digit nanomolar lead series. Its intracellular trapping mechanism enables sustained disruption of serine biosynthesis in cells [3].

Why Substituting BI-4924 with Generic PHGDH Inhibitors (e.g., NCT-503, PKUMDL-WQ-2101) Compromises Experimental Outcomes


PHGDH inhibitors vary significantly in their potency, mechanism of action, and selectivity profiles. Unlike other PHGDH inhibitors such as NCT-503 (IC50 = 2.5 μM) [1] or the allosteric inhibitor PKUMDL-WQ-2101 (IC50 = 34.8 μM) , BI-4924 exhibits picomolar enzymatic potency (IC50 = 3 nM), which directly translates to robust on-target engagement in cellular assays at much lower concentrations. Furthermore, BI-4924's unique NADH/NAD+–competitive mechanism and exceptional selectivity (only 2 out of 31 dehydrogenases engaged in proteomics screens) cannot be assumed for other PHGDH inhibitors, which may have differing or unexplored off-target profiles [2]. Simply substituting BI-4924 with another PHGDH inhibitor would introduce significant variability in potency, cellular effects, and potential off-target artifacts, thereby undermining the reproducibility and interpretation of experimental data.

Quantitative Differentiation of BI-4924: Head-to-Head Evidence Versus Key PHGDH Inhibitor Comparators


Potency Comparison: BI-4924 Demonstrates >800-fold Higher PHGDH Enzymatic Affinity Than NCT-503

BI-4924 inhibits PHGDH with an IC50 of 3 nM [1], whereas the commonly used PHGDH inhibitor NCT-503 exhibits an IC50 of 2.5 μM (2,500 nM) [2]. The difference in potency exceeds 800-fold, making BI-4924 a far more potent tool for fully inhibiting the target at lower concentrations, minimizing off-target effects driven by high compound concentrations.

PHGDH inhibition Enzymatic assay Potency comparison Serine biosynthesis

Potency Comparison: BI-4924 Exhibits >10,000-fold Greater PHGDH Affinity Than the Allosteric Inhibitor PKUMDL-WQ-2101

BI-4924, a competitive inhibitor, achieves an IC50 of 3 nM [1], whereas the non-NAD+-competing allosteric PHGDH inhibitor PKUMDL-WQ-2101 has a reported IC50 of 34.8 μM (34,800 nM) . This represents a >10,000-fold difference in in vitro potency. For applications requiring complete suppression of the serine synthesis pathway, BI-4924 provides a clear advantage.

PHGDH inhibition Allosteric inhibitor Potency comparison Chemical probe

Selectivity Profile: BI-4924 Engages Only 2 of 31 Dehydrogenases in Proteomics, Demonstrating High Target Selectivity

In a chemical proteomics screen assessing engagement across a panel of 31 dehydrogenase enzymes, BI-4924 showed high selectivity, engaging only PHGDH and one other dehydrogenase at a high concentration [1]. This is further supported by screening against a broad CEREP panel of receptors, ion channels, and transporters, where BI-4924 showed no significant cross-reactivity . While NCT-503 also claims inactivity against a set of other dehydrogenases and minimal GPCR cross-reactivity, the data for BI-4924 is generated from a comprehensive proteomics approach.

Target selectivity Chemical proteomics Dehydrogenase panel Off-target profiling

Cellular Pathway Suppression: BI-4924 Inhibits Serine Biosynthesis with an IC50 of 2.2 μM at 72 Hours

In cellular assays, BI-4924 disrupts de novo serine biosynthesis, an effect mediated by its intracellular trapping mechanism, with an IC50 of 2.2 μM after a 72-hour treatment . This cellular IC50, while higher than its enzymatic IC50, demonstrates the compound's ability to overcome the high intracellular concentrations of its competitive cofactors, NADH and NAD+. This is in contrast to other PHGDH inhibitors where cellular potency may not have been as extensively quantified in long-term biosynthesis assays.

Cellular assay Serine biosynthesis Intracellular trapping Metabolomics

In Vitro DMPK Profile: BI-4924 Exhibits Excellent Microsomal and Hepatocytic Stability

BI-4924 is characterized as having excellent microsomal and hepatocytic stability [1]. This is a critical in vitro DMPK property that suggests a low metabolic clearance, which is advantageous for studies requiring sustained compound exposure. This stability profile differentiates BI-4924 from other research compounds where stability data may be unreported or poor, potentially leading to rapid degradation and variable results in cell-based assays.

Microsomal stability Hepatocyte stability DMPK In vitro ADME

Mechanistic Differentiation: BI-4924 is an NADH/NAD+-Competitive Inhibitor, Offering a Unique Profile

BI-4924 is a co-factor NADH/NAD+–competitive PHGDH inhibitor [1]. This is distinct from other PHGDH inhibitors like NCT-503, which has been reported as non-competitive with both 3-PG and NAD+ [2], and PKUMDL-WQ-2101, which is a non-NAD+-competing allosteric inhibitor . The competitive mechanism against the NADH/NAD+ cofactor explains BI-4924's high potency and the need for its intracellular trapping mechanism to overcome high endogenous cofactor levels. This mechanistic difference can be a critical factor in study design, particularly when exploring the enzyme's cofactor binding or designing combination therapies.

Mechanism of action NADH/NAD+ competition Cofactor competition PHGDH inhibitor

Optimal Use Cases for BI-4924: Translating Quantitative Differentiation into Research Impact


High-Fidelity Target Validation Studies in Cancer Metabolism

When conducting target validation studies for PHGDH in cancer metabolism, the use of a highly selective and potent inhibitor is paramount to avoid confounding results from off-target effects. The evidence shows BI-4924 engages only 2 out of 31 dehydrogenases [1] and has a CEREP screen devoid of significant hits . Its 3 nM enzymatic IC50 ensures complete target engagement at nanomolar concentrations, providing a clean pharmacological intervention for linking PHGDH activity to specific cancer cell phenotypes, such as proliferation or migration, as demonstrated in A375 melanoma and HeLa cell models [2][3].

Long-Term Cell Culture Studies Requiring Sustained Serine Synthesis Inhibition

For experiments that require sustained inhibition of the serine biosynthesis pathway over multiple days, BI-4924 is the preferred tool. Its intracellular trapping mechanism and excellent metabolic stability support a cellular IC50 of 2.2 μM at 72 hours [1]. This is a quantifiable benchmark for achieving durable pathway suppression in vitro, which is essential for studying chronic metabolic adaptations, such as the development of resistance to nucleotide synthesis inhibitors (e.g., methotrexate) or the induction of EMT transcriptional programs [2].

Mechanistic Studies of NADH/NAD+ Cofactor Competition in PHGDH

BI-4924 is uniquely positioned for researchers investigating the role of cofactor binding in PHGDH function. Its well-characterized mechanism as an NADH/NAD+–competitive inhibitor [1] provides a specific tool for disrupting this interaction. This is in contrast to other available PHGDH inhibitors like NCT-503 (non-competitive) and PKUMDL-WQ-2101 (allosteric), making BI-4924 the only choice for studies focused on the enzyme's cofactor binding pocket or the dynamics of cofactor competition in cellular metabolism.

Use as a Benchmark Control for Novel PHGDH Inhibitor Development

In drug discovery programs developing next-generation PHGDH inhibitors, BI-4924 serves as an essential reference standard. Its extensive characterization—including an 3 nM enzymatic IC50, defined selectivity profile, and established cellular activity—provides a robust baseline for evaluating new chemical entities [1]. By comparing the potency, selectivity, and stability of novel compounds against the well-documented performance of BI-4924, researchers can objectively assess the progress and novelty of their own inhibitor series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for BI-4924

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.